molecular formula C17H15N3O4 B3003302 3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941932-97-4

3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B3003302
CAS No.: 941932-97-4
M. Wt: 325.324
InChI Key: XFJCWGMPRDZDQI-UHFFFAOYSA-N
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Description

3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound belonging to the class of phenylpyrrolidines. This compound features a benzene ring linked to a pyrrolidine ring through a carbon-nitrogen bond. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Future Directions

The future directions for the study of “3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their medicinal applications .

Mechanism of Action

Target of Action

The primary target of 3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing various physiological processes where Carbonic Anhydrase 2 plays a role.

Biochemical Pathways

Given the role of carbonic anhydrase 2, it can be inferred that the compound may influence processes such as ph regulation and co2 transport .

Result of Action

Given its target, it can be inferred that the compound may influence cellular processes where carbonic anhydrase 2 is involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.

    Amide Formation: The final step involves the formation of the amide bond between the benzene ring and the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amide formation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16-5-2-10-19(16)14-8-6-13(7-9-14)18-17(22)12-3-1-4-15(11-12)20(23)24/h1,3-4,6-9,11H,2,5,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJCWGMPRDZDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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